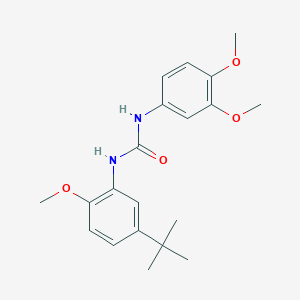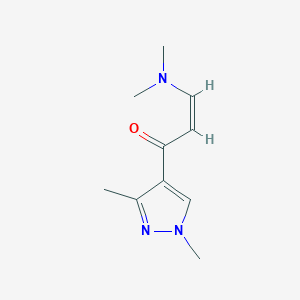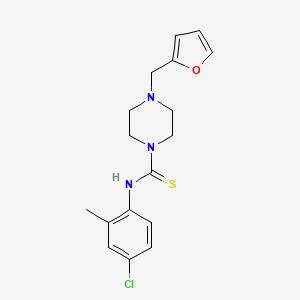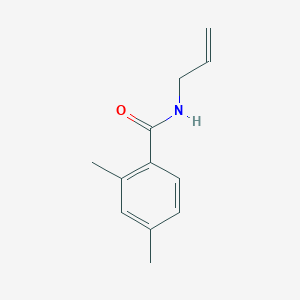
N-(5-tert-butyl-2-methoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea
Übersicht
Beschreibung
N-(5-tert-butyl-2-methoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in the activation of B cells, which play a critical role in the immune response. TAK-659 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
N-(5-tert-butyl-2-methoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea selectively targets BTK, which is a key enzyme involved in B cell activation and signaling. BTK is essential for the development and survival of B cells, and its dysregulation has been implicated in various diseases, including cancer and autoimmune disorders. This compound binds to the active site of BTK and inhibits its activity, leading to decreased downstream signaling and B cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on BTK activity and downstream signaling pathways in B cells. This leads to decreased B cell proliferation and survival, which has potential therapeutic applications in the treatment of various diseases. This compound has also been shown to have antitumor activity in various cancer models, including lymphoma and leukemia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-tert-butyl-2-methoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea is its selectivity for BTK, which reduces the potential for off-target effects. This compound has also been shown to have potent inhibitory effects on BTK activity, making it a promising therapeutic candidate. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-tert-butyl-2-methoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea. One area of interest is the development of combination therapies that target multiple pathways involved in B cell activation and signaling. Another potential direction is the investigation of this compound in the treatment of autoimmune disorders, where dysregulation of B cell function is a key factor. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical settings.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-2-methoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea has been extensively studied in preclinical models for its potential therapeutic applications. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways in B cells, leading to decreased cell proliferation and survival. In vivo studies have demonstrated that this compound has antitumor activity in various cancer models, including lymphoma and leukemia.
Eigenschaften
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-20(2,3)13-7-9-16(24-4)15(11-13)22-19(23)21-14-8-10-17(25-5)18(12-14)26-6/h7-12H,1-6H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPQXSCJRDUHDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4691666.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(2-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4691672.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4691677.png)
![5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4691692.png)

![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-thiophenecarboxamide](/img/structure/B4691705.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B4691718.png)
![N-butyl-2-{[3-(2-furyl)acryloyl]amino}-3-(4-isopropoxyphenyl)acrylamide](/img/structure/B4691722.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4691749.png)
![8-methyl-2-(3-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4691753.png)
![N-methyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4691754.png)
![1-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furoyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4691757.png)
